molecular formula C16H18BrF3O B13100864 3'-Bromo-2',5',6'-trifluoro-4'-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl

3'-Bromo-2',5',6'-trifluoro-4'-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B13100864
M. Wt: 363.21 g/mol
InChI Key: BQYKNANREIJJDY-UHFFFAOYSA-N
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Description

3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is a complex organic compound characterized by the presence of bromine, fluorine, methoxy, and propyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves multiple steps, including halogenation, fluorination, and methoxylation reactions. The specific synthetic route may vary depending on the desired purity and yield. Common reagents used in these reactions include bromine, fluorine gas, and methanol, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.

Scientific Research Applications

3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,5,6-trifluorophenol: Shares similar halogenation and fluorination patterns but lacks the methoxy and propyl groups.

    4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but differs in the overall structure and functional groups.

Uniqueness

3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its combination of bromine, fluorine, methoxy, and propyl groups attached to a biphenyl structure

Properties

Molecular Formula

C16H18BrF3O

Molecular Weight

363.21 g/mol

IUPAC Name

1-bromo-2,4,5-trifluoro-6-methoxy-3-(4-propylcyclohexen-1-yl)benzene

InChI

InChI=1S/C16H18BrF3O/c1-3-4-9-5-7-10(8-6-9)11-13(18)12(17)16(21-2)15(20)14(11)19/h7,9H,3-6,8H2,1-2H3

InChI Key

BQYKNANREIJJDY-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=CC1)C2=C(C(=C(C(=C2F)Br)OC)F)F

Origin of Product

United States

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